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Compound of Interest

Compound Name: Danoprevir

Cat. No.: B1684564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Danoprevir is a potent, orally bioavailable, second-generation protease inhibitor that has

demonstrated significant efficacy against the Hepatitis C virus (HCV).[1] As a peptidomimetic

macrocyclic inhibitor, it specifically targets the HCV nonstructural protein 3/4A (NS3/4A) serine

protease, an enzyme crucial for viral replication.[2][3] This technical guide provides a

comprehensive overview of the molecular structure, chemical properties, mechanism of action,

and clinical pharmacology of Danoprevir, intended for professionals in the fields of virology,

medicinal chemistry, and drug development.

Molecular Structure and Chemical Properties
Danoprevir is a 15-membered macrocyclic compound containing an acylsulfonamide, a

fluoroisoindole, and a tert-butyl carbamate moiety.[4] Its complex structure is a result of

extensive structure-based drug design and optimization, leading to high potency and selectivity.

[5]
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Property Value Source

Molecular Formula C35H46FN5O9S [6]

Molecular Weight 731.83 g/mol [7]

IUPAC Name

[(1S,4R,6S,7Z,14S,18R)-4-

(cyclopropylsulfonylcarbamoyl)

-14-[(2-methylpropan-2-

yl)oxycarbonylamino]-2,15-

dioxo-3,16-

diazatricyclo[14.3.0.04,6]nona

dec-7-en-18-yl] 4-fluoro-1,3-

dihydroisoindole-2-carboxylate

CAS Number 850876-88-9 [8]

Appearance White to off-white solid [1]

Solubility Soluble in DMSO and ethanol. [9]

pKa 4.43 ± 0.60 (Predicted)

Mechanism of Action
Danoprevir functions as a non-covalent, competitive inhibitor of the HCV NS3/4A protease.[3]

The NS3/4A protease is essential for the cleavage of the HCV polyprotein into mature viral

proteins necessary for viral replication.[3] By binding to the active site of the protease,

Danoprevir blocks this cleavage process, thereby halting the viral life cycle.[2] The binding of

Danoprevir to the NS3/4A protease is characterized by a two-step mechanism: an initial rapid

binding followed by a slower isomerization to a more stable, tightly bound complex. This results

in a slow dissociation rate and a prolonged duration of inhibition.[3]
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Mechanism of Action of Danoprevir
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Caption: Danoprevir inhibits HCV replication by blocking the NS3/4A protease-mediated

cleavage of the viral polyprotein.
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Chemical Synthesis
The synthesis of Danoprevir is a multi-step process involving the construction of key building

blocks and their subsequent assembly into the final macrocyclic structure. A convergent

synthesis strategy is often employed. The key steps include the synthesis of a cyclopropyl

aminoester, followed by a series of coupling reactions and a ring-closing metathesis to form the

macrocycle.
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Caption: A simplified overview of the key stages in the chemical synthesis of Danoprevir.

In Vitro Antiviral Activity
Danoprevir exhibits potent antiviral activity against a range of HCV genotypes. Its inhibitory

concentrations (IC50) and effective concentrations (EC50) are in the nanomolar range.

Assay Type HCV Genotype IC50 / EC50 (nM) Source

NS3/4A Protease

Inhibition (IC50)
1a 0.2 - 0.4 [7]

1b 0.2 - 0.4 [7]

2b 1.6 [7]

3a 3.5 [7]

4 0.2 - 0.4 [7]

5 0.2 - 0.4 [7]

6 0.2 - 0.4 [7]

Replicon Assay

(EC50)
1b 1.8 [8]

Pharmacokinetics and Pharmacodynamics
Danoprevir is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] To enhance its

pharmacokinetic profile, it is co-administered with a low dose of ritonavir, a potent CYP3A4

inhibitor.[2][10] This co-administration significantly increases the plasma concentration and

exposure of Danoprevir, allowing for lower and less frequent dosing.[10]
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Parameter
Danoprevir 100 mg
(single dose)

Danoprevir 100 mg
+ Ritonavir 100 mg
(10 days)

Source

Cmax (ng/mL) - Increased ~3.2-fold [10]

AUC (ng·h/mL) - Increased ~5.5-fold [10]

C12h (ng/mL) - Increased ~42-fold [10]

Clinical Efficacy
Clinical trials have demonstrated high efficacy of Danoprevir-based regimens in treating

chronic HCV infection, particularly in patients with genotype 1b. The primary endpoint in these

trials is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), which is

considered a curative endpoint.
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Study Name /
Regimen

Patient Population SVR12 Rate Source

MANASA Study

(Danoprevir/r + Peg-

IFNα-2a + Ribavirin)

Treatment-naïve, non-

cirrhotic, HCV GT1
97.1% (136/140) [11]

EVEREST Study

(Danoprevir/r +

Ravidasvir +

Ribavirin)

Treatment-naïve, non-

cirrhotic, HCV GT1
100% [11]

Phase 2/3 Trial

(Danoprevir/r +

Ravidasvir +

Ribavirin)

Treatment-naïve, non-

cirrhotic, HCV GT1
99% (306/309) [12]

MATTERHORN Study

(Danoprevir/r +

Mericitabine + Peg-

IFNα-2a/Ribavirin)

Non-cirrhotic, HCV

GT1b, prior partial/null

responders

98.2% (55/56) [11]

Prior Null Responders

(Danoprevir/r + Peg-

IFNα-2a/Ribavirin)

HCV GT1b 88% (14/16) [13]

Prior Null Responders

(Danoprevir/r + Peg-

IFNα-2a/Ribavirin)

HCV GT1a 25% (2/8) [13]

Resistance
As with other direct-acting antiviral agents, resistance to Danoprevir can emerge through

mutations in the HCV NS3 protease. The most commonly observed resistance-associated

variant is R155K.[14] Other substitutions at positions such as D168 have also been reported to

confer resistance. The genetic barrier to resistance can differ between HCV subtypes.[13]

Experimental Protocols
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HCV NS3/4A Protease FRET Assay
This assay measures the in vitro inhibitory activity of Danoprevir against the HCV NS3/4A

protease using a fluorescence resonance energy transfer (FRET) substrate.

Methodology:

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5),

30 mM DTT, 1% CHAPS, and 15% glycerol.[15]

Enzyme and Substrate: Use a recombinant HCV NS3/4A protease and a synthetic FRET

peptide substrate, such as one labeled with a 5-FAM/QXL™520 pair.[15] The substrate

contains a specific cleavage site for the NS3/4A protease.

Inhibitor Preparation: Prepare serial dilutions of Danoprevir in DMSO.

Assay Procedure:

Add the reaction buffer, Danoprevir dilutions (or DMSO control), and the FRET substrate

to a 96-well plate.

Initiate the reaction by adding the NS3/4A protease.

Incubate at room temperature.

Data Acquisition: Monitor the increase in fluorescence over time at an excitation/emission of

490/520 nm.[15] Cleavage of the FRET substrate by the protease separates the fluorophore

and quencher, resulting in an increase in fluorescence.

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor

concentration. Determine the IC50 value by fitting the data to a dose-response curve.

HCV Replicon Assay
This cell-based assay evaluates the antiviral activity of Danoprevir against HCV replication in a

cellular context.

Methodology:
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Cell Line: Use a human hepatoma cell line (e.g., Huh-7) that stably harbors an HCV

subgenomic replicon.[1] The replicon often contains a reporter gene, such as luciferase, for

easy quantification of replication.

Cell Plating: Seed the replicon-containing cells in 384-well plates.[1]

Compound Treatment: Add serial dilutions of Danoprevir to the cells and incubate for a

defined period (e.g., 3 days).[1]

Luciferase Assay:

Lyse the cells.

Measure the luciferase activity using a luminometer. A decrease in luciferase activity

corresponds to the inhibition of HCV replication.

Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., using calcein AM) to

ensure that the observed antiviral effect is not due to cellular toxicity.[1]

Data Analysis: Normalize the luciferase signal to the cytotoxicity data. Calculate the EC50

value by plotting the percentage of replicon inhibition against the drug concentration and

fitting the data to a dose-response curve.[1]

Conclusion
Danoprevir is a highly potent and selective inhibitor of the HCV NS3/4A protease with a well-

characterized molecular structure and mechanism of action. Its favorable pharmacokinetic

profile, particularly when boosted with ritonavir, and high efficacy rates in clinical trials have

established it as a valuable component of combination therapies for chronic hepatitis C. This

technical guide provides essential data and methodologies for researchers and drug

development professionals working with Danoprevir and related antiviral compounds.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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